

YTP-17: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	YTP-17	
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Abstract

YTP-17 is a potent and orally active small molecule inhibitor of the YAP-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway. Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, making the YAP-TEAD interaction an attractive therapeutic target. This document provides a comprehensive technical overview of YTP-17, including its chemical structure, physicochemical properties, biological activity, and the methodologies used for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Hippo pathway.

Chemical Structure and Physicochemical Properties

YTP-17 is a dihydrobenzofurane analog. Its chemical structure and key properties are summarized below.



Property	Value	Source
Chemical Structure	YTP-17 Chemical Structure	[1]
Molecular Formula	C26H25CIF2N2O4	[2][3]
Molecular Weight	502.94 g/mol	[2][3]
IUPAC Name	(S)-4-((S)-2-(4-chloro-3,5-difluorophenyl)-7-(methylamino)-2,3-dihydrobenzofuran-3-yl)-N-methyl-2,3-dihydrobenzo[b][1] [4]dioxine-6-carboxamide	Inferred from structure
SMILES	FC1=CC2=C(INVALID-LINK =C1CI)CINVALID-LINK (CNC)O2	[5]
Appearance	White to off-white solid	[5]
Solubility	Soluble in DMSO (≥ 100 mg/mL)	[2]

Table 1: Chemical and Physicochemical Properties of YTP-17

Biological Activity and Pharmacological Properties

YTP-17 is a highly potent inhibitor of the YAP-TEAD protein-protein interaction. This interaction is essential for the transcriptional activity of YAP, a key downstream effector of the Hippo pathway. By disrupting this interaction, **YTP-17** effectively suppresses the oncogenic functions of YAP.



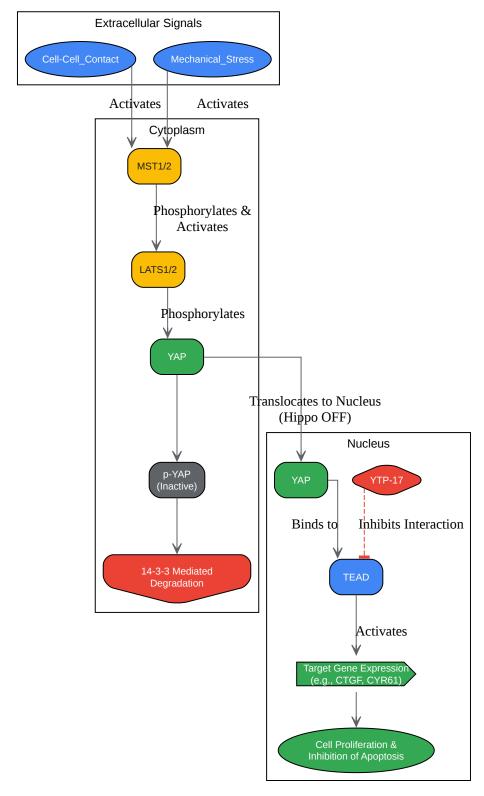
Parameter	Value	Cell Line / Assay	Source
YAP-TEAD Interaction IC50	4 nM	Biochemical Assay (TR-FRET)	[2][3]
Antiproliferative Activity IC50	45 nM	NCI-H2052 (Mesothelioma)	[2][3]
In Vivo Efficacy	45% tumor volume reduction	NCI-H226 Xenograft Model (60 mg/kg, oral, daily for 2 weeks)	[3]

Table 2: Biological and Pharmacological Data for YTP-17

Mechanism of Action

The Hippo signaling pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis. The transcriptional coactivator Yes-associated protein (YAP) is a central component of this pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus and binds to TEA domain (TEAD) transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. In many cancers, the Hippo pathway is dysregulated, resulting in the constitutive activation of YAP. **YTP-17** acts by directly binding to TEAD and preventing its interaction with YAP, thereby inhibiting the transcription of downstream target genes.





Hippo Signaling Pathway and YTP-17 Mechanism of Action

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Figure 1: Mechanism of action of **YTP-17** in the Hippo signaling pathway.



Experimental Protocols

Detailed experimental protocols for the characterization of **YTP-17** are provided below. These are representative protocols based on standard methodologies and the available information.

YAP-TEAD Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the inhibitory effect of **YTP-17** on the YAP-TEAD protein-protein interaction.

Materials:

- Recombinant human TEAD protein (e.g., GST-tagged)
- Biotinylated peptide derived from the TEAD-binding domain of YAP
- Europium-labeled anti-GST antibody (Donor)
- Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
- 384-well low-volume microplates
- · TR-FRET-compatible plate reader

Procedure:

- Prepare a serial dilution of YTP-17 in DMSO, and then dilute further in assay buffer to the desired final concentrations.
- In a 384-well plate, add the TEAD protein, biotinylated YAP peptide, and the YTP-17 dilution (or DMSO for control).
- Incubate for 60 minutes at room temperature.
- Add the Europium-labeled anti-GST antibody and streptavidin-conjugated acceptor.



- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Acceptor).
- The TR-FRET signal is calculated as the ratio of the acceptor to donor fluorescence. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (NCI-H2052)

This assay measures the effect of **YTP-17** on the proliferation of the NCI-H2052 mesothelioma cell line.

Materials:

- NCI-H2052 cells
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well cell culture plates
- YTP-17
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

Procedure:

- Seed NCI-H2052 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
- Prepare a serial dilution of YTP-17 in culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of YTP-17.
- Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.



- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

In Vivo Xenograft Study (NCI-H226)

This study evaluates the anti-tumor efficacy of YTP-17 in a mouse model.

Materials:

- Female immunodeficient mice (e.g., NOD-SCID)
- NCI-H226 cells
- Matrigel
- YTP-17
- Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
- Calipers

Procedure:

- Subcutaneously inject a suspension of NCI-H226 cells and Matrigel into the flank of each mouse.
- Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
- Randomize the mice into vehicle control and YTP-17 treatment groups.
- Administer YTP-17 (e.g., 60 mg/kg) or vehicle daily via oral gavage.

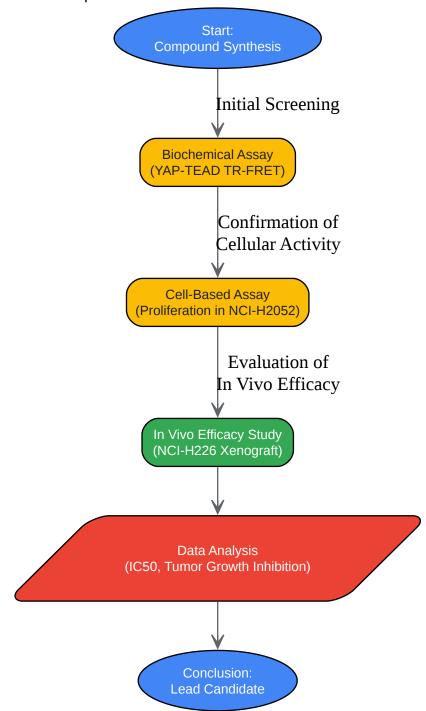
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- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
- Monitor animal body weight and general health throughout the study.
- After the treatment period (e.g., 14 days), euthanize the mice and excise the tumors for further analysis if required.





General Experimental Workflow for YTP-17 Characterization

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Figure 2: A generalized experimental workflow for the preclinical characterization of YTP-17.

ADME and Pharmacokinetic Profile



While **YTP-17** is reported to be orally active and efficacious in a mouse xenograft model, detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic data are not publicly available at the time of this writing. For a drug development candidate, a comprehensive ADME/PK profiling would be essential, including parameters such as:

- Solubility and Permeability: To assess oral absorption potential.
- Metabolic Stability: In liver microsomes and hepatocytes to predict in vivo clearance.
- Plasma Protein Binding: To determine the fraction of free, pharmacologically active drug.
- CYP450 Inhibition: To evaluate the potential for drug-drug interactions.
- In Vivo Pharmacokinetics: In rodents to determine key parameters like Cmax, Tmax, AUC, half-life, and oral bioavailability.

Conclusion

YTP-17 is a promising preclinical candidate that potently and selectively inhibits the YAP-TEAD protein-protein interaction. Its demonstrated cellular activity and in vivo anti-tumor efficacy highlight the therapeutic potential of targeting the Hippo signaling pathway. Further investigation into its detailed ADME/PK properties and broader preclinical development are warranted to fully assess its clinical utility. This technical guide provides a foundational understanding of YTP-17 for researchers and drug developers working in the field of oncology and targeted therapies.

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